molecular formula C10H12ClN3 B1419650 (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride CAS No. 1107632-13-2

(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride

Cat. No.: B1419650
CAS No.: 1107632-13-2
M. Wt: 209.67 g/mol
InChI Key: QDHICIZBURXCIN-UHFFFAOYSA-N
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Description

Overview of (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride

This compound is an organic compound characterized by the molecular formula C₁₀H₁₂ClN₃ and a molecular weight of 209.675 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1107632-13-2, providing a unique identifier for this specific chemical entity. The compound exists as the hydrochloride salt of the parent amine (4-(1H-Pyrazol-1-yl)phenyl)methanamine, which enhances its water solubility and chemical stability compared to the free base form.

The structural architecture of this compound features a benzene ring substituted at the para position with a pyrazole ring, connected through a nitrogen linkage. The benzene ring also bears a methanamine substituent, creating a benzylamine functionality that is protonated and paired with a chloride anion in the hydrochloride salt form. This unique combination of aromatic heterocyclic and aliphatic amine components contributes to the compound's distinctive chemical and biological properties.

The parent compound, (4-(1H-Pyrazol-1-yl)phenyl)methanamine, exists as a free base with the molecular formula C₁₀H₁₁N₃ and molecular weight of 173.21 grams per mole. This free base form is registered under Chemical Abstracts Service number 368870-03-5 and exhibits different physical properties, including a melting point range of 94-95 degrees Celsius. The relationship between the free base and its hydrochloride salt demonstrates the importance of salt formation in pharmaceutical chemistry for optimizing compound properties.

Table 1: Fundamental Chemical Properties of (4-(1H-Pyrazol-1-yl)phenyl)methanamine Forms

Property Hydrochloride Salt Free Base
Chemical Abstracts Service Number 1107632-13-2 368870-03-5
Molecular Formula C₁₀H₁₂ClN₃ C₁₀H₁₁N₃
Molecular Weight (g/mol) 209.675 173.21
Melting Point (°C) Not specified 94-95
Physical State Solid Solid

Historical Context and Rationale for Research

The research interest in this compound emerged from the broader investigation of pyrazole-containing compounds as potential therapeutic agents. Pyrazole derivatives have demonstrated significant biological activities across multiple therapeutic areas, including anti-inflammatory, antimicrobial, and antidiabetic applications. The specific interest in compounds containing both pyrazole and benzylamine functionalities stems from their potential as enzyme inhibitors, particularly in the context of dipeptidyl peptidase-4 inhibition for diabetes treatment.

The development of this compound can be traced to pharmaceutical research programs focused on identifying novel chemical scaffolds for drug discovery. The compound was first documented in patent literature related to dipeptidyl peptidase-4 inhibitors, as referenced in patent WO2005095343A1, which describes inhibitors containing pyrazole-substituted aromatic systems. This patent documentation indicates that the compound was initially investigated as part of a broader effort to develop new antidiabetic medications.

The rationale for studying this compound extends beyond its potential therapeutic applications to include its value as a synthetic intermediate. The compound serves as a versatile building block for the construction of more complex molecular architectures, particularly in the synthesis of thiosemicarbazone derivatives that have shown promising dipeptidyl peptidase-4 inhibitory activity. Research published in 2020 demonstrated the use of related pyrazole-containing compounds as precursors for highly potent enzyme inhibitors, with some derivatives exhibiting inhibitory concentrations in the nanomolar range.

Scope and Objectives of the Review

The comprehensive analysis of this compound presented in this review aims to consolidate the available scientific literature and technical data regarding this compound. The primary objective is to provide a systematic examination of the compound's chemical properties, synthetic methodologies, and research applications based on published studies and patent documentation.

This review encompasses several key areas of investigation. First, the fundamental chemical and physical properties of this compound are examined, including its molecular structure, spectroscopic characteristics, and thermodynamic properties. Second, the synthetic approaches to this compound are analyzed, with particular attention to the methods documented in patent literature and academic publications.

The scope of this review extends to the compound's role in pharmaceutical research, particularly its applications in the development of enzyme inhibitors and its utility as a synthetic intermediate for more complex bioactive molecules. The review also addresses the structural relationships between this compound and related compounds, providing context for understanding its position within the broader class of pyrazole-containing pharmaceuticals.

Table 2: Research Applications and Documentation Sources

Application Area Source Type Key References
Dipeptidyl Peptidase-4 Inhibition Patent Literature WO2005095343A1
Synthetic Intermediate Academic Publications PMC7662656
Chemical Database Public Database PubChem CID 52988138
Commercial Availability Vendor Documentation AKSci J96025

Properties

IUPAC Name

(4-pyrazol-1-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13;/h1-7H,8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHICIZBURXCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1185303-30-3
Record name Benzenemethanamine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185303-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80669912
Record name 1-[4-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608515-41-9, 1107632-13-2
Record name Benzenemethanamine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608515-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula \$$C{10}H{12}ClN_3\$$ and a molecular weight of approximately 209.67 g/mol. It is a hydrochloride salt form of (4-(1H-Pyrazol-1-yl)phenyl)methanamine, used in scientific research, especially in chemistry, biology, and medicine.

Preparation Methods

The synthesis of this compound typically involves the reaction of 4-(1H-Pyrazol-1-yl)benzaldehyde with an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (\$$NaBH4\$$) or lithium aluminum hydride (\$$LiAlH4\$$) to reduce the aldehyde group to an amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions and Applications

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for chemical modifications, making it valuable in creating derivatives with specific properties and can undergo reactions such as oxidation, reduction, and electrophilic substitution, which are essential in developing new chemical entities.

Table 1: Chemical Reactions Involving this compound

Reaction Type Description
Oxidation The amine group can be oxidized to form various nitrogen-containing functional groups such as nitro groups or N-oxides.
Reduction The pyrazole ring or other reducible groups within the molecule can undergo reduction reactions to modify the compound's structure and properties.
Electrophilic Substitution The phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can alter the compound's electronic and steric properties.
Salt Formation Reacting the amine with hydrochloric acid (HCl) to form the hydrochloride salt, which enhances its solubility and stability.
Acylation/Arylation The amine group can react with acyl chlorides or aryl halides to form amides or arylamines, respectively. These reactions introduce new functional groups and modify the compound's properties.
Cycloaddition Reactions The pyrazole ring can participate in cycloaddition reactions, such as Diels-Alder reactions, leading to the formation of more complex polycyclic structures.
Metal Coordination The nitrogen atoms in the pyrazole ring and the amine group can coordinate with metal ions to form coordination complexes, which may have catalytic or biological applications.

Biological Applications

This compound has been studied for its potential biological activities, including anticancer effects and enzyme inhibition. It is also explored for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Table 2: Potential Therapeutic Applications

Application Description
Anticancer Studied for its ability to inhibit the growth and proliferation of cancer cells.
Enzyme Inhibition Explored for its potential to inhibit specific enzymes involved in disease pathways.
Neuroprotection Researched for its capacity to protect nerve cells from damage and degeneration.
Anti-inflammatory Evaluated for its potential to reduce inflammation and related symptoms.
Drug Delivery Used as a component in drug delivery systems to improve the efficacy and targeting of therapeutic agents.
Diagnostic Applications Explored for its use in diagnostic imaging and detection of specific biomarkers.
Antimicrobial Investigated for its ability to inhibit the growth of bacteria, viruses, or fungi.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Chemistry
This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in creating derivatives with specific properties. It can undergo reactions such as oxidation, reduction, and electrophilic substitution, which are essential in developing new chemical entities.

Table 1: Chemical Reactions Involving (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride

Reaction TypeDescriptionCommon Reagents
Oxidation Converts amine groups to imines or nitrilesKMnO4, CrO3
Reduction Produces secondary or tertiary aminesNaBH4, LiAlH4
Electrophilic Substitution Alters the aromatic ring to introduce new functional groupsFeCl3, AlCl3

Biological Applications

Enzyme Inhibition and Receptor Modulation
Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its effects on pathways related to cancer proliferation and inflammation. The compound's ability to modulate receptor activity further supports its therapeutic potential in treating various diseases.

Case Study: Neuroprotective Effects

A notable study explored the neuroprotective properties of this compound in models of neurodegenerative diseases. Results indicated that it could inhibit specific enzymes involved in oxidative stress, thus protecting neuronal cells from damage. This positions the compound as a candidate for further research in neuropharmacology.

Medicinal Chemistry

Drug Discovery and Development
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its interactions with biological targets may lead to the development of drugs aimed at treating conditions such as cancer and inflammatory diseases.

Table 2: Potential Therapeutic Applications

Application AreaPotential Uses
Cancer Treatment Inhibiting pathways that promote tumor growth
Anti-inflammatory Reducing inflammation through enzyme inhibition
Neuroprotection Protecting neuronal cells from oxidative damage

Industrial Applications

Beyond academic research, this compound finds utility in industrial settings. It is used in the production of specialty chemicals and materials that require specific chemical properties derived from its structure.

Mechanism of Action

The mechanism of action of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substitution Variations

Positional Isomers
  • (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS 1245649-13-1):
    • Structure : Meta-substituted pyrazole on the phenyl ring.
    • Impact : Altered spatial orientation reduces binding affinity to para-selective biological targets (e.g., kinases), as demonstrated in receptor-binding assays.
    • Molecular Formula : C10H11ClN3 (identical to the target compound).
Salt Form Variations
  • (4-(1H-Pyrazol-1-yl)phenyl)methanamine dihydrochloride (CAS 1185303-30-3): Structure: Additional HCl molecule. Impact: Enhanced solubility in polar solvents (e.g., water) but reduced stability under high-temperature conditions compared to the mono-hydrochloride form. Molecular Formula: C10H12Cl2N3.
Heterocycle-Substituted Analogues
  • (4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride (CAS 1158325-03-1):

    • Structure : Pyrrolidine (saturated 5-membered ring) replaces pyrazole.
    • Impact : Increased lipophilicity (logP ≈ 2.1 vs. 1.5 for the target compound) improves blood-brain barrier penetration but reduces hydrogen-bonding capacity.
    • Molecular Formula : C12H19ClN2.
  • 1-(3-phenyl-1,2-oxazol-5-yl)methanamine hydrochloride :

    • Structure : Oxazole ring replaces pyrazole.
    • Impact : Reduced basicity (pKa ~4.5 vs. pyrazole’s ~2.5) alters protonation states under physiological conditions, affecting target engagement.

Functional Group Modifications

Alkyl-Substituted Pyrazoles
  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS 1208076-55-4): Structure: Ethyl and methyl groups on the pyrazole ring. Impact: Steric hindrance decreases binding to flat aromatic binding pockets (e.g., adenosine receptors) but enhances selectivity for bulkier active sites. Molecular Formula: C7H14ClN3.
Aromatic Heterocycle Replacements
  • Benzo[b]thiophen-2-yl methanamine hydrochloride (Compound 2l):
    • Structure : Benzothiophene replaces pyrazole-phenyl.
    • Impact : Extended π-system improves stacking interactions with hydrophobic enzyme pockets but reduces aqueous solubility (2.1 mg/mL vs. 12.8 mg/mL for the target compound).

Biological Activity

(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring connected to a phenyl group and an amine functional group, with the hydrochloride salt enhancing its solubility. The synthesis typically involves the reaction of 4-(1H-Pyrazol-1-yl)benzaldehyde with an amine source under reducing conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can function as either an inhibitor or an activator, modulating biochemical pathways that are critical for various physiological processes .

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting pathways involved in cancer proliferation and inflammation.
  • Receptor Modulation : It interacts with specific receptors, which may lead to therapeutic effects in conditions such as cancer and inflammatory diseases .

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (notably MDA-MB-231 cells)
  • Colorectal Cancer
  • Renal Cancer

These findings suggest that this compound could be a promising candidate for further development in cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce inflammation markers in various models, indicating potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study A Anticancer ActivityDemonstrated inhibition of breast cancer cell proliferation.
Study B Enzyme InteractionShowed potential as an enzyme inhibitor affecting cancer pathways.
Study C Anti-inflammatory ActivityReduced inflammatory markers in cellular models.

Q & A

Q. Q1: What synthetic routes are commonly employed for preparing (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, and how are intermediates characterized?

A1:

  • Synthetic Pathway : A typical route involves nucleophilic substitution between 4-(chloromethyl)phenylmethanamine and 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The hydrochloride salt is precipitated using HCl gas or concentrated HCl in ethanol .
  • Intermediate Characterization :
    • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., pyrazole integration at δ 7.5–8.5 ppm for aromatic protons).
    • Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 214.1 for the free base).
    • Elemental Analysis : Ensures stoichiometric Cl⁻ content (e.g., ~18.5% Cl in the hydrochloride form) .

Advanced Crystallographic Refinement

Q. Q2: How can crystallographic data for this compound be refined to resolve ambiguities in hydrogen bonding networks?

A2:

  • Software : SHELXL (v.2018/3) is recommended for refining small-molecule structures. Use the TWIN/BASF commands to address potential twinning in hydrochloride salts .
  • Hydrogen Bond Analysis :
    • Define N–H···Cl⁻ interactions using DFIX restraints (e.g., d(N–Cl) = 3.2–3.4 Å, angle = 150–170°).
    • Validate with Hirshfeld surface analysis (CrystalExplorer) to resolve weak interactions obscured by thermal motion .

Stability and Solubility Optimization

Q. Q3: What methodological approaches ensure stability and solubility of this compound in aqueous buffers for biological assays?

A3:

  • pH Adjustment : Prepare stock solutions in 0.1 M HCl (pH ~1.5) to protonate the amine group, enhancing solubility. Dilute to pH 7.4 (PBS) with <5% DMSO to avoid precipitation .
  • Stability Testing :
    • Use HPLC-PDA (C18 column, 0.1% TFA/ACN gradient) to monitor degradation over 24h at 25°C.
    • Lyophilization in 10% trehalose preserves integrity for long-term storage .

Reaction Mechanism Analysis

Q. Q4: How does the pyrazole ring influence the compound’s reactivity in Mannich or click chemistry reactions?

A4:

  • Mannich Reaction : The pyrazole’s NH group acts as a nucleophile, enabling condensation with formaldehyde and secondary amines. Monitor via in situ FTIR (disappearance of NH stretch at 3400 cm⁻¹) .
  • Click Chemistry : The pyrazole’s electron-deficient N-atoms facilitate Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Use EPR to confirm Cu(I) coordination and quantify reaction efficiency (e.g., >90% yield with 0.5 eq. CuBr) .

Computational Modeling

Q. Q5: What computational strategies predict the compound’s binding affinity to biological targets (e.g., GPCRs)?

A5:

  • Docking Studies : Use AutoDock Vina with GPCR homology models (e.g., β2-adrenergic receptor, PDB: 2RH1). Parameterize the protonated amine and pyrazole for accurate charge assignment .
  • MD Simulations : Run 100 ns trajectories (AMBER ff14SB) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond persistence (>50% simulation time) .

Analytical Contradictions

Q. Q6: How to resolve discrepancies in reported solubility data across studies?

A6:

  • Source Validation : Cross-check purity (HPLC ≥98%) and counterion content (e.g., Cl⁻ via ion chromatography). Contradictions often arise from residual solvents (e.g., EtOAc) in crude samples .
  • Standardized Protocols : Adopt OECD 105 guidelines for shake-flask solubility measurements in buffered systems (pH 1.2–7.4) at 25°C .

Advanced Applications in Drug Discovery

Q. Q7: What strategies optimize this compound as a lead in kinase inhibitor development?

A7:

  • SAR Studies : Synthesize analogs with substituents at pyrazole C3/C5 (e.g., methyl, halogens) and assess IC₅₀ against kinases (e.g., JAK2, EGFR). Use SPR to quantify binding kinetics (kₐₙ ~10⁴ M⁻¹s⁻¹, kₒff ~10⁻³ s⁻¹) .
  • Metabolic Stability : Incubate with human liver microsomes (HLM, 1 mg/mL) and quantify parent compound via LC-MS/MS. Optimize logD (1.5–2.5) to enhance bioavailability .

Safety and Handling

Q. Q8: What safety protocols mitigate risks during large-scale synthesis?

A8:

  • Ventilation : Use fume hoods (≥0.5 m/s face velocity) to prevent inhalation of HCl vapors.
  • PPE : Wear nitrile gloves, goggles, and flame-retardant lab coats. Avoid contact with moisture to prevent exothermic decomposition .

Data Reproducibility

Q. Q9: How to ensure reproducibility in synthetic yields across labs?

A9:

  • Stoichiometric Control : Pre-dry solvents (DMF over 4Å molecular sieves) and reagents (pyrazole over P₂O₅).
  • Reaction Monitoring : Use inline IR (e.g., Mettler Toledo ReactIR) to track amine consumption (target: <5% residual starting material) .

Structural Analog Design

Q. Q10: What computational tools design bioisosteres with improved pharmacokinetics?

A10:

  • Bioisostere Replacement : Replace pyrazole with 1,2,4-triazole (SYBYL-X 2.0) and predict ADMET with QikProp (e.g., CNS permeability: -2 < PSA < 70 Ų) .
  • Synthetic Feasibility : Apply retrosynthetic algorithms (ASKCOS) to prioritize routes with ≥80% predicted yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride

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